

5-Bromo-2,4-difluorobenzaldehyde spectroscopic data

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Compound of Interest

Compound Name: **5-Bromo-2,4-difluorobenzaldehyde**

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Bromo-2,4-difluorobenzaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **5-Bromo-2,4-difluorobenzaldehyde** (CAS No. 473416-91-0), a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and quality assessment of this compound.

Introduction and Molecular Overview

5-Bromo-2,4-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_7H_3BrF_2O$.^{[1][2][3]} Its utility as a synthetic building block stems from the orthogonal reactivity of its functional groups: the aldehyde for nucleophilic additions and condensations, the bromine atom for cross-coupling reactions (e.g., Suzuki, Heck), and the electron-withdrawing fluorine atoms that modulate the reactivity of the aromatic ring.

Accurate structural confirmation is paramount before its use in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed electronic and vibrational fingerprint of the molecule, ensuring identity, purity, and structural integrity.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used. This visualization is crucial for understanding the through-bond and through-space relationships that govern spectroscopic outcomes.

Caption: Structure of **5-Bromo-2,4-difluorobenzaldehyde** with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In **5-bromo-2,4-difluorobenzaldehyde**, we expect signals for the aldehyde proton and the two aromatic protons.

Experimental Protocol: ¹H NMR

A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is then transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. The use of a deuterated solvent is essential to avoid a large interfering solvent signal and to provide a lock signal for field-frequency stabilization.[4]

Data Summary and Interpretation

Signal Assignment	Predicted Chemical Shift (δ)	Multiplicity	Coupling Constant (J)
Aldehyde-H (H7)	~10.26 ppm	Singlet (s)	N/A
Aromatic-H (H6)	~8.14 ppm	Triplet (t)	J(H,F) \approx 7.5 Hz
Aromatic-H (H3)	~7.05 ppm	Doublet of Doublets (dd)	J(H,F) \approx 9.8, 8.0 Hz

Table 1: Predicted ¹H NMR data for **5-Bromo-2,4-difluorobenzaldehyde**. Data is based on computational predictions.[5]

Causality and Interpretation:

- Aldehyde Proton (H7, ~10.26 ppm): This proton appears significantly downfield due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is observed as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.
- Aromatic Proton (H6, ~8.14 ppm): This proton is adjacent to the bromine atom and ortho to the aldehyde group. Its chemical shift is influenced by these substituents. The signal is predicted to be a triplet due to coupling to the two neighboring fluorine atoms (at C2 and C4), which are four bonds away. Such long-range H-F coupling is common.
- Aromatic Proton (H3, ~7.05 ppm): This proton is positioned between two fluorine atoms (ortho to F2 and meta to F4). Its signal is split into a doublet of doublets due to distinct coupling interactions with these two non-equivalent fluorine nuclei.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy identifies all unique carbon environments in a molecule. A key feature in the spectrum of this compound is the splitting of carbon signals due to coupling with fluorine atoms (^{13}C - ^{19}F coupling), which provides definitive evidence for the position of the fluorine substituents.

Experimental Protocol: ^{13}C NMR

The same sample prepared for ^1H NMR can be used. ^{13}C NMR experiments require a greater number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope. A proton-decoupled experiment is standard, meaning all C-H couplings are removed, simplifying the spectrum so that each unique carbon appears as a single peak (or as a multiplet if coupled to fluorine).

Predicted Data Summary and Interpretation

Signal Assignment	Predicted Chemical Shift (δ)	Multiplicity (due to C-F coupling)	Expected Coupling Constant (J)
C7 (Aldehyde C=O)	188 - 192 ppm	Doublet	$^3J(C,F) \approx 4-8$ Hz
C2 (C-F)	160 - 165 ppm	Doublet of Doublets	$^1J(C,F) \approx 250-270$ Hz, $^3J(C,F) \approx 10-15$ Hz
C4 (C-F)	158 - 163 ppm	Doublet of Doublets	$^1J(C,F) \approx 250-270$ Hz, $^3J(C,F) \approx 10-15$ Hz
C1 (C-CHO)	135 - 140 ppm	Triplet or dd	$^2J(C,F)$, $^4J(C,F) \approx 3-10$ Hz
C6 (C-H)	125 - 130 ppm	Doublet	$^3J(C,F) \approx 5-10$ Hz
C3 (C-H)	110 - 115 ppm	Doublet	$^2J(C,F) \approx 20-25$ Hz
C5 (C-Br)	105 - 110 ppm	Triplet or dd	$^2J(C,F)$, $^4J(C,F) \approx 3-10$ Hz

Table 2: Predicted ^{13}C NMR data and expected C-F coupling patterns. Chemical shifts are estimated based on benzaldehyde[6] and known substituent effects. Coupling constants are typical values for fluorinated aromatics.[4]

Causality and Interpretation:

- Aldehyde Carbon (C7): The carbonyl carbon is the most deshielded carbon, appearing furthest downfield.[6] It will likely show a small coupling to the fluorine at C2 (a three-bond coupling, 3J).
- Carbons Bonded to Fluorine (C2, C4): These carbons exhibit very large one-bond coupling constants (1J), which is a definitive diagnostic feature. They will appear as doublets of doublets due to coupling to their directly attached fluorine and a smaller coupling to the other fluorine atom.
- Other Aromatic Carbons: The remaining carbons (C1, C3, C5, C6) will also show splitting due to two-, three-, or four-bond couplings to the fluorine atoms, providing a rich dataset for

complete structural assignment. The carbon bearing the bromine (C5) is expected to be significantly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-IR

A common and convenient technique is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), pressure is applied to ensure good contact, and the spectrum is recorded. This method requires minimal sample preparation.

Expected Data Summary and Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic
~2850, ~2750	C-H Stretch (Fermi doublet)	Aldehyde
1710 - 1690	C=O Stretch	Aromatic Aldehyde
1610 - 1580	C=C Stretch	Aromatic Ring
1280 - 1100	C-F Stretch	Aryl Fluoride
1100 - 1000	C-Br Stretch	Aryl Bromide

Table 3: Expected IR absorption bands for **5-Bromo-2,4-difluorobenzaldehyde**. Ranges are based on standard IR correlation tables and data for similar compounds like 4-bromobenzaldehyde.[\[7\]](#)

Causality and Interpretation:

- Aldehyde Group: The most prominent features are the strong, sharp carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic pair of C-H stretching bands (a Fermi doublet)

between 2850 and 2750 cm^{-1} . The presence of both is definitive for an aldehyde.

- Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1610-1580 cm^{-1} region.
- Halogen Substituents: The C-F and C-Br stretching vibrations are found in the fingerprint region. The C-F bonds give rise to strong absorptions typically between 1280-1100 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation patterns, structural information.

Experimental Protocol: Electron Ionization (EI-MS)

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons. This causes ionization and fragmentation of the molecule. The resulting ions are separated by their m/z ratio and detected.

Expected Data Summary and Interpretation

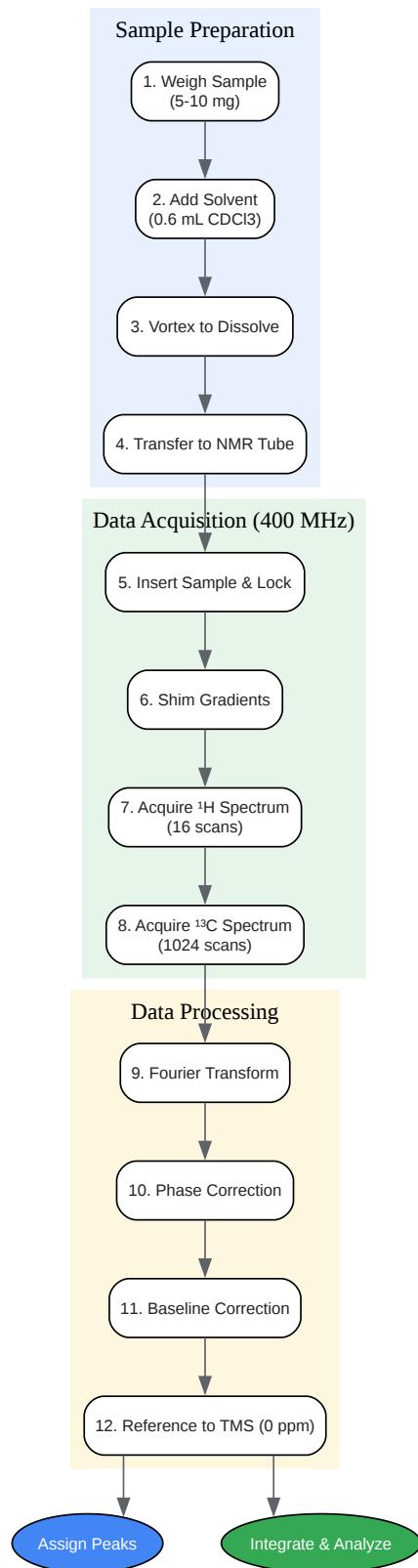
- Molecular Weight: 221.00 g/mol .[\[1\]](#)
- Exact Mass: 219.93353 Da.[\[2\]](#)

Causality and Interpretation:

- Molecular Ion Peak (M^+): A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a characteristic pair of signals of nearly equal intensity (a 1:1 ratio) at m/z 220 and m/z 222. This is because bromine has two stable isotopes, ^{79}Br and ^{81}Br , with approximately 50.7% and 49.3% natural abundance, respectively. This isotopic signature is definitive proof of a single bromine atom in the molecule.
- Key Fragmentation: A common fragmentation pathway for benzaldehydes is the loss of the aldehyde proton (-1 amu) to give an $[\text{M}-\text{H}]^+$ ion, or the loss of the entire formyl group (-29 amu, loss of CHO) to give an $[\text{M}-29]^+$ ion. The resulting bromodifluorophenyl cation would be a prominent peak in the spectrum.

Standard Operating Procedure: NMR Analysis Workflow

This section details a self-validating protocol for acquiring high-quality NMR data.

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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of **5-Bromo-2,4-difluorobenzaldehyde**. The predicted ^1H NMR signals, the characteristic C-F couplings in the ^{13}C NMR spectrum, the definitive aldehyde and C-F bands in the IR spectrum, and the unique bromine isotope pattern in the mass spectrum collectively serve as a reliable fingerprint for structural verification and quality control. This guide provides the foundational data and interpretive logic necessary for scientists to confidently utilize this important chemical intermediate.

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